
7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid
Vue d'ensemble
Description
“7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid” is a chemical compound with the molecular formula C9H4BrNO4 . It has a molecular weight of 270.04 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom, two oxygen atoms, a nitrogen atom, and a carboxylic acid group attached to an indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 270.04 and a molecular formula of C9H4BrNO4 . Additional properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis Routes and Building Blocks 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid and related bromoindole derivatives are valuable substrates in chemical synthesis. Expedient routes have been developed for the synthesis of bromoindoles, including 3-, 4-, and 7-bromo variants, which are crucial for further chemical modifications using transition metal-mediated cross-coupling chemistry. These indoles are particularly useful as building blocks in synthetic chemistry (Huleatt et al., 2008).
Functionalization and Carbonylation The molecule can be functionalized using palladium-catalyzed carbonylation, allowing for the synthesis of indole ketocarboxamides and carboxamide dimers. This method provides a selective double carbonylation reaction, especially at the C-7 position, leading to the creation of valuable bromo-substituted glyoxylamides and dimeric indole derivatives (Takács et al., 2016). Moreover, this carbonylation method does not require protecting groups, significantly simplifying the synthesis process (Kumar et al., 2004).
Biological and Pharmaceutical Research
Anti-Diabetic Potential In the context of antidiabetic research, bromoindole scaffolds have shown promising activity. A study on a range of N-substituted derivatives of indolyl butanoic acid and 1,3,4-oxadiazole-2-thiol analogs, including 2-bromo-N-phenyl/arylacetamides, exhibited significant α-glucosidase inhibition, indicating potential as antidiabetic agents (Nazir et al., 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often involved in the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
7-bromo-2,3-dioxo-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO4/c10-5-2-3(9(14)15)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVUHNBXTRTHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



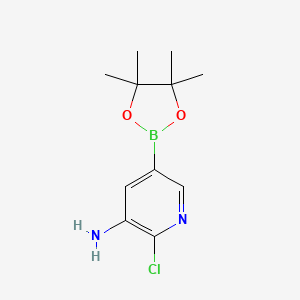
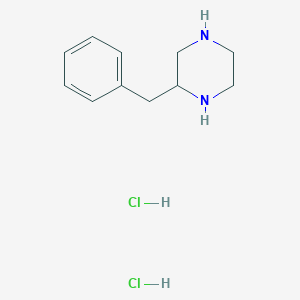
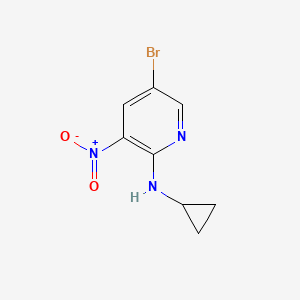
![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)
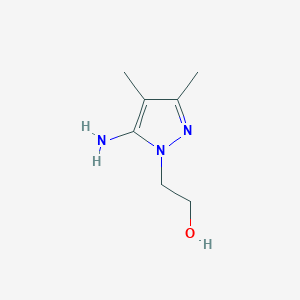
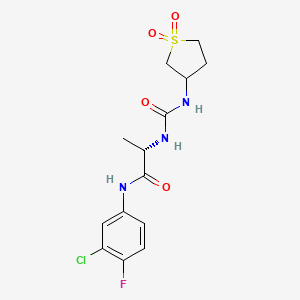
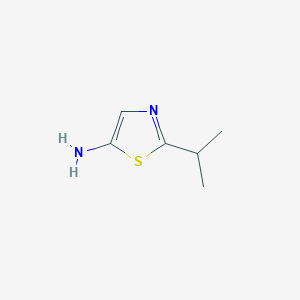
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)
![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/structure/B1519627.png)



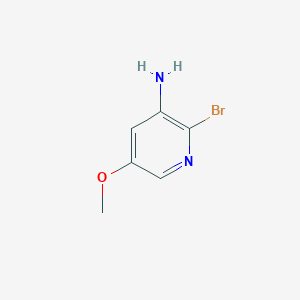
![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)